molecular formula C13H28O2 B076597 1,13-Tridecanediol CAS No. 13362-52-2

1,13-Tridecanediol

Cat. No. B076597
CAS RN: 13362-52-2
M. Wt: 216.36 g/mol
InChI Key: HCEPYODGJFPWOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,13-Tridecanediol involves chemical reactions that enable the formation of the long carbon chain with hydroxyl groups at each terminal. One notable method involves the monoacetylation of 1,13-tridecanediol followed by PCC oxidation to yield key intermediates, which are further processed to obtain the desired diol compound (Kang et al., 1986).

Molecular Structure Analysis

The molecular structure of 1,13-Tridecanediol has been elucidated through X-ray diffraction studies, revealing a layer structure along the a-axis similar to a smectic A liquid crystal. The molecule adopts an all-trans conformation with one of the terminal hydroxyl groups in a gauche conformation, and the other in a trans conformation, highlighting the flexibility and potential liquid crystalline behavior of this diol (Nakamura et al., 1997).

Chemical Reactions and Properties

1,13-Tridecanediol undergoes various chemical reactions, including esterification and oxidation, due to the presence of hydroxyl groups. These reactions are crucial for synthesizing derivatives like pheromone mimics, demonstrating the diol's versatility in organic synthesis (Kang et al., 1986).

Scientific Research Applications

  • Thermophysical Property Analysis

    • Field : Physical Chemistry
    • Application : 1,13-Tridecanediol is used in the analysis of thermophysical properties. These properties are crucial in various fields such as chemical engineering, materials science, and process design .
    • Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The data points evaluated include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, and heat capacity at saturation pressure .
  • Biomass Valorization

    • Field : Sustainable Chemistry
    • Application : 1,13-Tridecanediol can be synthesized from biomass-based furfural . This is part of a broader effort to develop sustainable chemical processes.
    • Method : The process involves aldol condensation to build C13 intermediates and further hydrodeoxygenation . Different catalysts such as Raney Ni and Pd/TiO2–ZrO2 are used in the process .
    • Results : The yield of 1,13-Tridecanediol could be up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 1,13-Tridecanediol is used in the synthesis of various organic compounds . It can serve as a building block in the creation of more complex molecules .
    • Method : The specific methods of application would depend on the target molecule. Generally, it involves reactions such as esterification, etherification, or other functional group transformations .
    • Results : The outcomes would vary based on the specific synthesis. In general, the use of 1,13-Tridecanediol can lead to the production of a wide range of organic compounds .
  • Polymer Production

    • Field : Polymer Chemistry
    • Application : 1,13-Tridecanediol can be used in the production of polymers . It can serve as a monomer in the polymerization process .
    • Method : The polymerization process typically involves the reaction of 1,13-Tridecanediol with other monomers under specific conditions . The exact procedures would depend on the type of polymer being produced .
    • Results : The result is the production of a polymer that has properties influenced by the incorporation of 1,13-Tridecanediol .

Safety And Hazards

When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tridecane-1,13-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPYODGJFPWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453878
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,13-Tridecanediol

CAS RN

13362-52-2
Record name 1,13-Tridecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
N Nakamura, Y Tanihara, T Takayama - … Crystallographica Section C …, 1997 - scripts.iucr.org
The crystal structure of tridecane-1,13-diol, C13H28O2, a model for liquid crystals, has been determined by X-ray diffraction. The molecules form a layer structure along the a axis as in a …
Number of citations: 23 scripts.iucr.org
N Nakamura, S Setodoi - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
The crystal structure analysis of 1,12-dodecanediol, C12H26O2, has been carried out by X-ray diffraction. Both hydroxyl groups show a trans conformation with respect to the …
Number of citations: 31 scripts.iucr.org
N Nakamura, K Uno, Y Ogawa - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
In the molecular structure of the title compound, C19H40O2, one hydroxyl group adopts a gauche conformation with respect to the hydrocarbon skeleton which is all-trans, whereas the …
Number of citations: 11 scripts.iucr.org
N Nakamura, T Sato - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
An all-trans conformation is observed in the hydro-carbon skeleton, C14H3002, and both terminal hydroxyl groups are also trans. The centrosymmetric molecules are arranged in a …
Number of citations: 18 scripts.iucr.org
N Nakamura, S Setodoi, T Ikeya - Acta Crystallographica Section C …, 1999 - scripts.iucr.org
The crystal structure analysis of 1, 11-undecanediol, C11H2402, has been carried out by X-ray diffraction. The hydrocarbon skeleton has an all-trans conformation. One of the hydroxyl …
Number of citations: 19 scripts.iucr.org
K Suk-Ku, M Byoung-Ho… - Bulletin of the Korean …, 1985 - pdf.lookchemmall.com
(Z)-13-Octadecen-l-yl acetate, the pheromone mimic of the Rice Leaf Folder Moth, Cnaphalocrosis medinalis, was synthesized from 1, 13-tridecanediol in three steps. Monoacetylation …
Number of citations: 6 pdf.lookchemmall.com
N Nakamura, T Sato - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
An all-trans conformation is observed in the hydro-carbon skeleton of the title compound, C10H2202, and both terminal hydroxyl groups are also trans. The centrosymmetric molecules …
Number of citations: 25 scripts.iucr.org
G Della Gatta, M Jóźwiak, P Ferloni - The Journal of Chemical …, 1999 - Elsevier
The molar heat capacities at constant pressureC pm of a homologous series of alkane-α,ω-diols HO–(CH 2 ) n – OH, wherenhas values of 6 and (8 to 16), were determined by using …
Number of citations: 13 www.sciencedirect.com
Y Iuchi, M Hyotanishi, BE Miller, K Maeda… - The Journal of …, 2010 - ACS Publications
Synthesis of ω-hydroxy carboxylic acids and α,ω-dimethyl diketones was successfully achieved by using α,ω-diols as alkylating agents under the influence of an iridium catalyst. For …
Number of citations: 40 pubs.acs.org
V Percec, Y Tsuda - Polymer Bulletin, 1989 - Springer
This paper describes the synthesis and characterization of the polyether based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (MBPE) and 1,13-dibromotridecane (MBPE…
Number of citations: 22 link.springer.com

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